molecular formula C5H11ClO3P+ B14379116 (2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium CAS No. 88648-47-9

(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium

Cat. No.: B14379116
CAS No.: 88648-47-9
M. Wt: 185.56 g/mol
InChI Key: KZQXARDHDZRASI-UHFFFAOYSA-N
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Description

(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a chloro group, a hydroxyethyl group, and an oxo group attached to a propoxyphosphanium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium typically involves the reaction of a chloroethyl compound with a propoxyphosphorus reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at a moderate level, typically around 0-25°C, to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. The final product is usually purified through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce hydroxylated phosphine compounds. Substitution reactions can result in a variety of substituted phosphonium salts.

Scientific Research Applications

(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The specific pathways involved depend on the nature of the target molecule and the cellular context.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloroethyl)phosphonic acid: Similar in structure but lacks the oxo and propoxy groups.

    (2-Hydroxyethyl)phosphonic acid: Contains a hydroxyethyl group but does not have the chloro and oxo groups.

    (2-Chloro-1-hydroxyethyl)phosphine oxide: Similar but lacks the propoxy group.

Uniqueness

(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and hydroxyethyl groups allows for diverse chemical modifications, while the oxo and propoxy groups contribute to its stability and solubility properties.

Properties

CAS No.

88648-47-9

Molecular Formula

C5H11ClO3P+

Molecular Weight

185.56 g/mol

IUPAC Name

(2-chloro-1-hydroxyethyl)-oxo-propoxyphosphanium

InChI

InChI=1S/C5H11ClO3P/c1-2-3-9-10(8)5(7)4-6/h5,7H,2-4H2,1H3/q+1

InChI Key

KZQXARDHDZRASI-UHFFFAOYSA-N

Canonical SMILES

CCCO[P+](=O)C(CCl)O

Origin of Product

United States

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